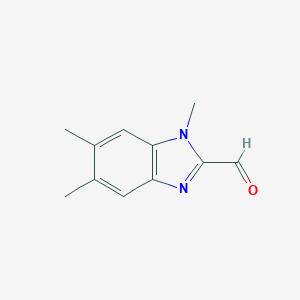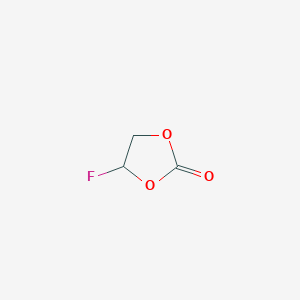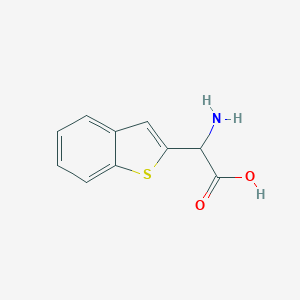
2-Amino-2-(1-benzothiophen-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(1-benzothiophen-2-yl)acetic acid, also known as CGP 7930, is a potent and selective antagonist of the GABA(B) receptor. This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders. In
Wirkmechanismus
2-Amino-2-(1-benzothiophen-2-yl)acetic acid acts as a selective antagonist of the GABA(B) receptor. This receptor is a member of the G-protein-coupled receptor family and plays a role in the regulation of neurotransmitter release and neuronal excitability. By blocking the GABA(B) receptor, 2-Amino-2-(1-benzothiophen-2-yl)acetic acid increases the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-2-(1-benzothiophen-2-yl)acetic acid have been extensively studied in animal models. It has been shown to increase dopamine release in the prefrontal cortex and nucleus accumbens, leading to its anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse, suggesting its potential use in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-2-(1-benzothiophen-2-yl)acetic acid in lab experiments is its high selectivity for the GABA(B) receptor, which allows for more precise targeting of this receptor. Additionally, it has been shown to have a low toxicity profile, making it a safe compound to use in animal models. However, one limitation is that its effects may vary depending on the animal species used, which may limit its translational potential.
Zukünftige Richtungen
There are several future directions for the study of 2-Amino-2-(1-benzothiophen-2-yl)acetic acid. One area of research is the investigation of its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to better understand its mechanism of action and its effects on different neurotransmitter systems. Finally, the development of more selective GABA(B) antagonists may lead to the discovery of new therapeutic compounds with improved efficacy and safety profiles.
Conclusion
2-Amino-2-(1-benzothiophen-2-yl)acetic acid is a potent and selective antagonist of the GABA(B) receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the blocking of the GABA(B) receptor, leading to increased dopamine release and other neurotransmitter effects. While it has several advantages for lab experiments, such as high selectivity and low toxicity, its translational potential may be limited by species-specific effects. Future research directions include investigating its potential use in the treatment of drug addiction and withdrawal symptoms and developing more selective GABA(B) antagonists.
Synthesemethoden
The synthesis of 2-Amino-2-(1-benzothiophen-2-yl)acetic acid involves a multi-step process that includes the condensation of 2-bromo-1-benzothiophene with glycine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(1-benzothiophen-2-yl)acetic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
CAS-Nummer |
113641-86-4 |
|---|---|
Produktname |
2-Amino-2-(1-benzothiophen-2-yl)acetic acid |
Molekularformel |
C10H9NO2S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13) |
InChI-Schlüssel |
KDYXGXDHXZGAKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)N |
Synonyme |
DL-(BENZO[B]THIOPHENE-2-YL)GLYCINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



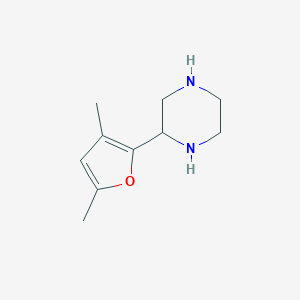
![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)
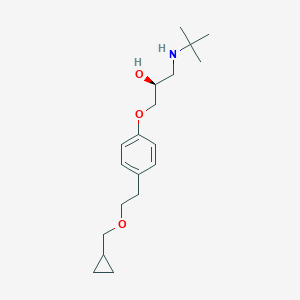
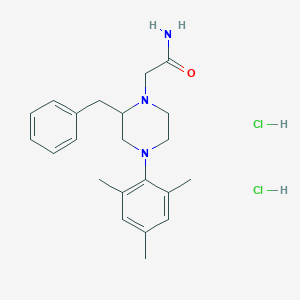
![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)





